
ZLHQ-5f
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ZLHQ-5f is a novel compound belonging to the class of benzofuro[3,2-b]quinoline derivatives. It has been identified as a dual inhibitor of cyclin-dependent kinase 2 and topoisomerase I. This compound exhibits promising anti-proliferative activities and has shown potential in cancer treatment due to its ability to arrest the cell cycle in the S-phase and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZLHQ-5f involves a scaffold hopping strategy to create benzofuro[3,2-b]quinoline derivatives. The unique structure of this compound is achieved through a series of chemical reactions that include cyclization and functional group modifications. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis likely involves scaling up the laboratory procedures with adjustments to reaction conditions to accommodate larger volumes. This includes the use of industrial-grade solvents, catalysts, and purification techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
ZLHQ-5f undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
ZLHQ-5f has several scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of benzofuro[3,2-b]quinoline derivatives.
Biology: Investigated for its role in cell cycle regulation and apoptosis induction in cancer cells.
Medicine: Potential therapeutic agent for cancer treatment due to its dual inhibition of cyclin-dependent kinase 2 and topoisomerase I.
Industry: Potential use in the development of new anti-cancer drugs and research tools .
Mechanism of Action
ZLHQ-5f exerts its effects by inhibiting cyclin-dependent kinase 2 and topoisomerase I. Cyclin-dependent kinase 2 is a key regulator of the cell cycle, and its inhibition leads to cell cycle arrest in the S-phase. Topoisomerase I is involved in DNA replication and transcription, and its inhibition results in DNA damage and apoptosis. The unique structure of this compound allows it to interact with these molecular targets effectively, disrupting the cell cycle and inducing cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzofuro[3,2-b]quinoline derivatives: Other compounds in this class also exhibit cyclin-dependent kinase 2 and topoisomerase I inhibitory activities.
Quindoline alkaloids: These compounds share structural similarities and exhibit similar biological activities
Uniqueness
ZLHQ-5f is unique due to its dual inhibition of cyclin-dependent kinase 2 and topoisomerase I, which is not commonly observed in other compounds. This dual activity enhances its potential as an anti-cancer agent, making it a novel and promising candidate for further research and development .
Properties
Molecular Formula |
C28H25N5O2 |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
N-[4-[11-[(3S)-3-aminopyrrolidin-1-yl]-[1]benzofuro[3,2-b]quinolin-2-yl]pyridin-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C28H25N5O2/c29-19-10-12-33(15-19)26-21-13-17(18-9-11-30-24(14-18)32-28(34)16-5-6-16)7-8-22(21)31-25-20-3-1-2-4-23(20)35-27(25)26/h1-4,7-9,11,13-14,16,19H,5-6,10,12,15,29H2,(H,30,32,34)/t19-/m0/s1 |
InChI Key |
HGUCVADITYSNHR-IBGZPJMESA-N |
Isomeric SMILES |
C1CN(C[C@H]1N)C2=C3C(=NC4=C2C=C(C=C4)C5=CC(=NC=C5)NC(=O)C6CC6)C7=CC=CC=C7O3 |
Canonical SMILES |
C1CC1C(=O)NC2=NC=CC(=C2)C3=CC4=C(C=C3)N=C5C6=CC=CC=C6OC5=C4N7CCC(C7)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



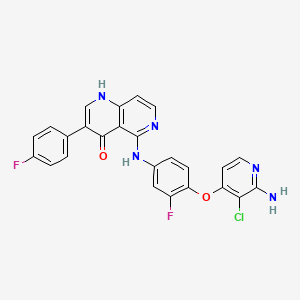
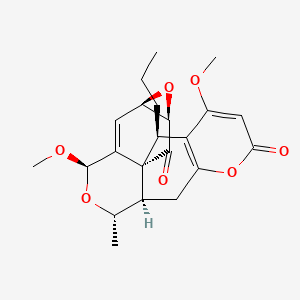
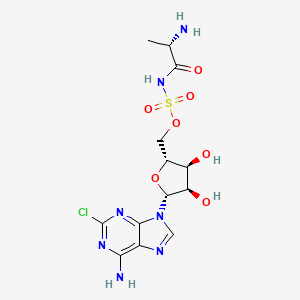


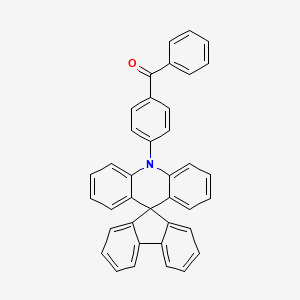

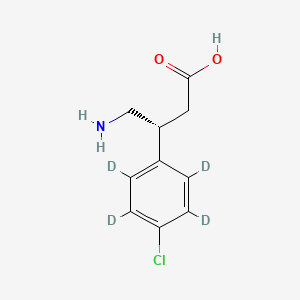


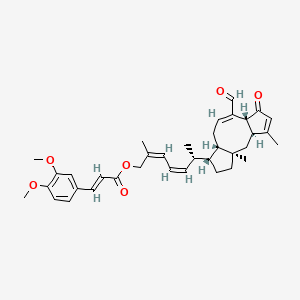
![Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]-](/img/structure/B12416803.png)
![(1S,5R)-8-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-[5-(ethoxymethyl)pyrazin-2-yl]oxy-8-azabicyclo[3.2.1]octane](/img/structure/B12416817.png)
